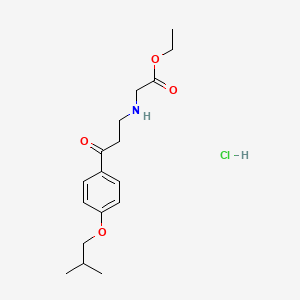
1-Naphthalenesulfonic acid, 5-((3-chlorophenyl)azo)-8-(phenylamino)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an anilino group, a chlorophenyl group, and an azo linkage, which contribute to its distinctive chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under controlled conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted copper-catalyzed Ullmann coupling has been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The azo linkage in the compound can be reduced to form the corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a fluorescent probe to study molecular interactions and conformational changes in various chemical systems.
Biology:
- Employed in the study of protein folding and binding due to its ability to bind to hydrophobic pockets in proteins .
Medicine:
- Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.
Industry:
- Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate involves its ability to bind to hydrophobic regions of proteins. The compound’s sulfonate group anchors to cationic side chains of proteins, while the anilino and naphthalene moieties interact with hydrophobic pockets. This binding induces conformational changes in the protein, which can be monitored using fluorescence spectroscopy .
Comparison with Similar Compounds
8-anilino-1-naphthalenesulfonic acid: Shares the anilino and naphthalene moieties but lacks the chlorophenyl and azo groups.
Sodium 8-anilino-1-naphthalenesulfonate: Similar structure but without the azo linkage and chlorophenyl group.
Uniqueness:
Properties
CAS No. |
67875-11-0 |
|---|---|
Molecular Formula |
C22H15ClN3NaO3S |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
sodium;8-anilino-5-[(3-chlorophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H16ClN3O3S.Na/c23-15-6-4-9-17(14-15)25-26-19-12-13-20(24-16-7-2-1-3-8-16)22-18(19)10-5-11-21(22)30(27,28)29;/h1-14,24H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
XMODKPLDAUSFGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


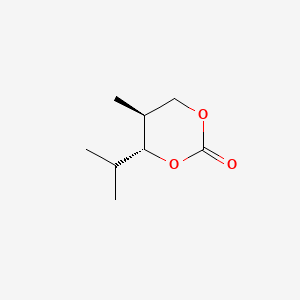
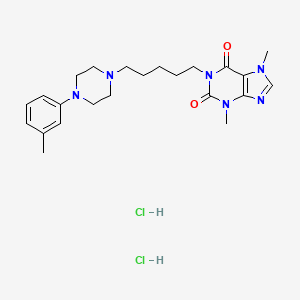
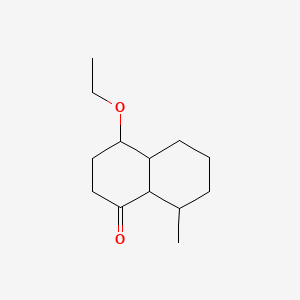
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)

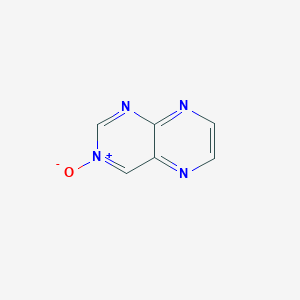
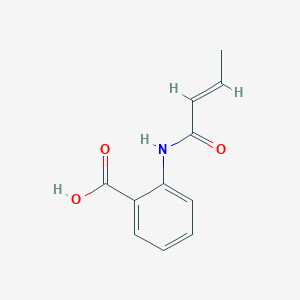

![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
